

Application Notes and Protocols for Bevacizumab in NSABP C-08

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Compound of Interest

Compound Name: **CT-08**

Cat. No.: **B15599432**

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These application notes provide a detailed overview of the dosage, administration, and experimental protocol for bevacizumab as utilized in the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 clinical trial. This trial investigated the efficacy of adding bevacizumab to the mFOLFOX6 chemotherapy regimen for the adjuvant treatment of stage II and III colon cancer.

Quantitative Data Summary

The NSABP C-08 trial was a large, randomized, open-label phase III study. Below is a summary of the key quantitative data from the trial.

Table 1: Patient Demographics and Disease Characteristics

Characteristic	mFOLFOX6 + Bevacizumab (N=1334)	mFOLFOX6 Alone (N=1338)	Total (N=2672)
Median Age (Years)	58	58	58
Sex (Female)	50.2%	50.2%	50.2%
Race (White)	87.0%	87.6%	87.3%
ECOG Performance Status 0	71.5%	71.5%	71.5%
Tumor Stage			
Stage II	25.0%	24.8%	24.9%
Stage III	75.0%	75.2%	75.1%
Nodal Stage			
N0	25.0%	24.8%	24.9%
N1 (1-3 positive nodes)	45.5%	45.7%	45.6%
N2 (≥4 positive nodes)	29.5%	29.5%	29.5%

Table 2: Treatment Regimens[1][2]

Treatment Arm	Regimen Component	Dosage	Administration Schedule	Duration
Experimental Arm	Bevacizumab	5 mg/kg	Intravenous (IV) infusion every 2 weeks	52 weeks (26 cycles)
mFOLFOX6		26 weeks (12 cycles)		
Oxaliplatin	85 mg/m ²	IV infusion on Day 1 of each cycle		
Leucovorin	400 mg/m ²	IV infusion on Day 1 of each cycle		
5-Fluorouracil (5-FU)	400 mg/m ² bolus, then 2400 mg/m ² continuous infusion	IV bolus on Day 1, then 46-hour continuous IV infusion		
Control Arm	mFOLFOX6	26 weeks (12 cycles)		
Oxaliplatin	85 mg/m ²	IV infusion on Day 1 of each cycle		
Leucovorin	400 mg/m ²	IV infusion on Day 1 of each cycle		
5-Fluorouracil (5-FU)	400 mg/m ² bolus, then 2400 mg/m ² continuous infusion	IV bolus on Day 1, then 46-hour continuous IV infusion		

Table 3: Efficacy Outcomes (3-Year Disease-Free Survival)[2][3][4]

Patient Subgroup	mFOLFOX6 + Bevacizumab	mFOLFOX6 Alone	Hazard Ratio (95% CI)	P-value
Overall Population	77.4%	75.5%	0.89 (0.76 - 1.04)	0.15
Stage II Disease	87.4%	84.7%	0.82 (0.54 - 1.25)	0.35
Stage III Disease	74.2%	72.4%	0.90 (0.76 - 1.08)	0.25

Experimental Protocols

Patient Eligibility and Randomization

Patients with histologically confirmed stage II or III adenocarcinoma of the colon who had undergone curative-intent surgery were eligible.[1] Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[2][3] Patients were randomly assigned in a 1:1 ratio to receive either mFOLFOX6 with bevacizumab or mFOLFOX6 alone.[3]

Bevacizumab Administration Protocol

- Dosage and Preparation: Bevacizumab was administered at a dose of 5 mg/kg. The calculated dose was diluted in 100 mL of 0.9% sodium chloride for intravenous infusion. Bevacizumab should not be mixed with glucose solutions.
- Infusion Schedule:
 - Initial Dose: The first infusion was administered over 90 minutes.
 - Subsequent Doses: If the first infusion was well-tolerated, the second infusion could be administered over 60 minutes. If the 60-minute infusion was also well-tolerated, all subsequent infusions could be administered over 30 minutes.
- Monitoring: Patients were monitored for infusion-related reactions. Blood pressure was monitored every 2-3 weeks, and urine was tested for proteinuria.

- Dose Modifications: Dose adjustments for bevacizumab were not specified, but treatment was discontinued for severe adverse events such as gastrointestinal perforation, wound healing complications, and severe hemorrhage.

mFOLFOX6 Administration Protocol[1][2]

The mFOLFOX6 regimen was administered every 2 weeks for 12 cycles.

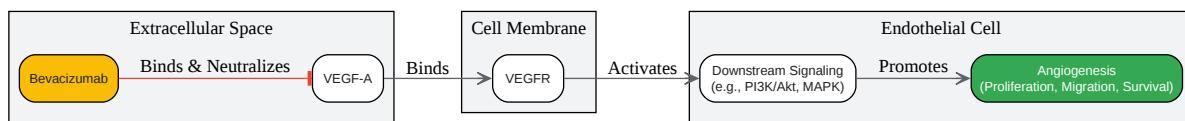
- Day 1:

- Oxaliplatin 85 mg/m² was administered as a 2-hour intravenous infusion concurrently with Leucovorin.
- Leucovorin 400 mg/m² was administered as a 2-hour intravenous infusion.
- 5-Fluorouracil (5-FU) 400 mg/m² was given as an intravenous bolus after the Leucovorin infusion.
- A 46-hour continuous intravenous infusion of 5-FU 2400 mg/m² was initiated.

Signaling Pathways and Experimental Workflows

VEGF Signaling Pathway and Bevacizumab's Mechanism of Action

Bevacizumab is a humanized monoclonal antibody that targets the vascular endothelial growth factor A (VEGF-A). By binding to VEGF-A, bevacizumab prevents its interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis.

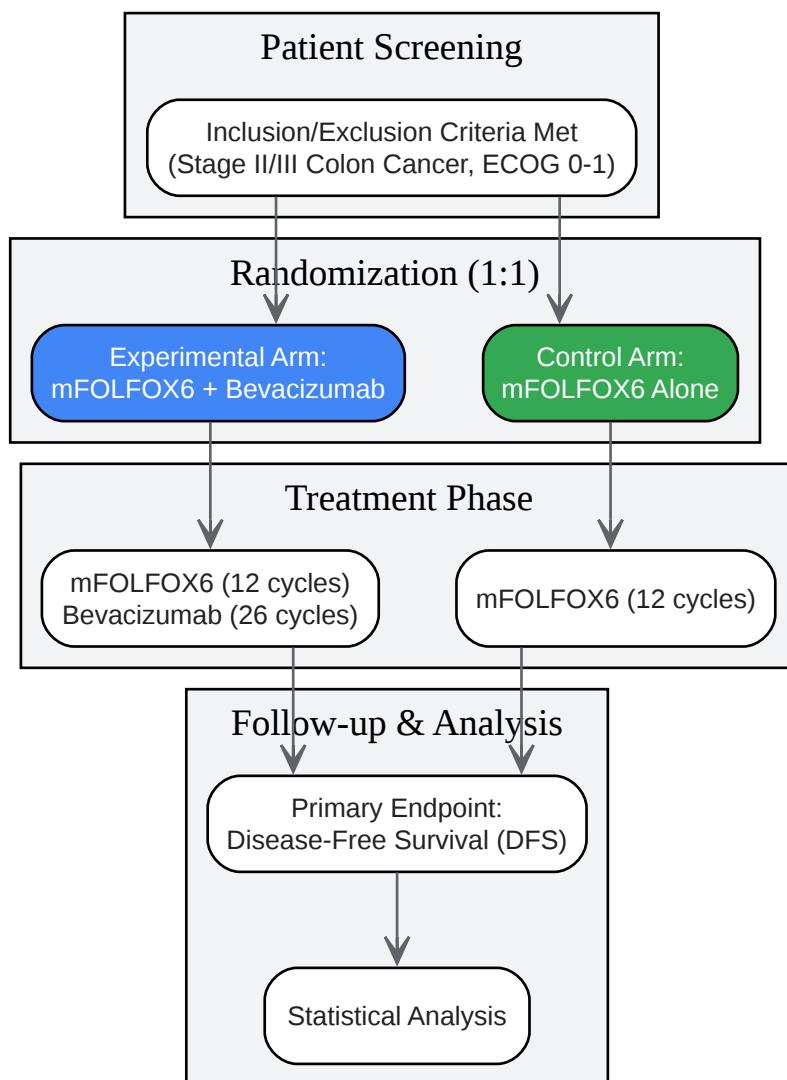


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Caption: Bevacizumab blocks VEGF-A from binding to its receptor.

NSABP C-08 Experimental Workflow

The following diagram illustrates the logical flow of the NSABP C-08 clinical trial from patient enrollment to the analysis of the primary endpoint.



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